molecular formula C14H12N2O2 B11960136 (3-Nitro-benzylidene)-m-tolyl-amine CAS No. 17064-94-7

(3-Nitro-benzylidene)-m-tolyl-amine

Cat. No.: B11960136
CAS No.: 17064-94-7
M. Wt: 240.26 g/mol
InChI Key: IKEMYBPABLTSIM-UHFFFAOYSA-N
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Description

(3-Nitro-benzylidene)-m-tolyl-amine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Nitro-benzylidene)-m-tolyl-amine typically involves the condensation reaction between 3-nitrobenzaldehyde and m-toluidine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Nitro-benzylidene)-m-tolyl-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

(3-Nitro-benzylidene)-m-tolyl-amine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound has potential antimicrobial and antioxidant properties, making it useful in biological studies.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to form complexes with metal ions.

    Industry: It can be used as a corrosion inhibitor for metals in acidic environments.

Mechanism of Action

The mechanism of action of (3-Nitro-benzylidene)-m-tolyl-amine involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. For example, in antimicrobial applications, the compound can disrupt the cell membrane of bacteria, leading to cell death. In anticancer research, the compound may inhibit the proliferation of cancer cells by interfering with their metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Nitro-benzylidene)-m-tolyl-amine
  • (2-Nitro-benzylidene)-m-tolyl-amine
  • (3-Nitro-benzylidene)-p-tolyl-amine

Uniqueness

(3-Nitro-benzylidene)-m-tolyl-amine is unique due to the specific positioning of the nitro group and the methyl group on the aromatic rings. This unique structure can influence its reactivity and the types of complexes it forms with metal ions, making it distinct from other similar compounds.

Properties

CAS No.

17064-94-7

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

N-(3-methylphenyl)-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C14H12N2O2/c1-11-4-2-6-13(8-11)15-10-12-5-3-7-14(9-12)16(17)18/h2-10H,1H3

InChI Key

IKEMYBPABLTSIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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